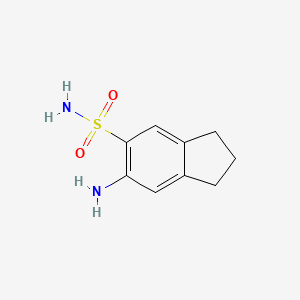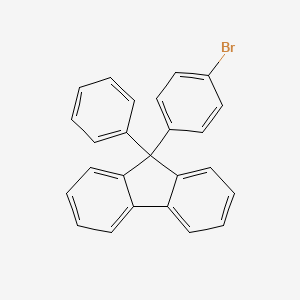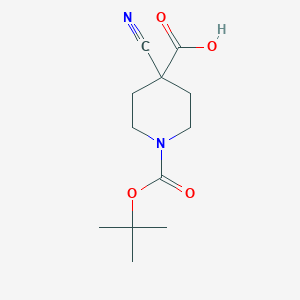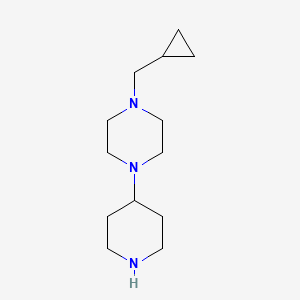
6-Bromo-1,2,3,4-tétrahydroquinoxaline
Vue d'ensemble
Description
6-Bromo-1,2,3,4-tetrahydroquinoxaline is a chemical compound with the molecular formula C8H9BrN2 . It has a molecular weight of 213.07 g/mol . The compound is typically stored at temperatures below -10°C .
Molecular Structure Analysis
The InChI code for 6-Bromo-1,2,3,4-tetrahydroquinoxaline is1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 . The compound’s structure includes a bromine atom attached to the 6th carbon in the quinoxaline ring . Physical and Chemical Properties Analysis
6-Bromo-1,2,3,4-tetrahydroquinoxaline has a molecular weight of 213.07 g/mol . It has a topological polar surface area of 24.1 Ų and a complexity of 140 . The compound is a solid at room temperature .Applications De Recherche Scientifique
Synthèse de quinoléines substituées par des groupes aryles
6-Bromo-1,2,3,4-tétrahydroquinoxaline: est utilisé dans la synthèse de quinoléines substituées par des groupes aryles par le biais de réactions de couplage de Suzuki-Miyaura . Ce processus implique le couplage croisé catalysé des tétrahydroquinoléines halogénées avec des acides phénylboroniques substitués, conduisant à la formation de diverses aryl-, diaryl-tétrahydroquinoléines et quinoléines. Ces composés se caractérisent par leurs rendements élevés et sont importants pour leurs propriétés médicinales.
Développement de la chimie médicinale
Le composé sert de précurseur pour de nombreux dérivés de la quinoléine bioactifs . Sa nature halogénée en fait un initiateur crucial pour de nouvelles méthodes en chimie médicinale, contribuant au développement de composés présentant une large gamme de bienfaits médicinaux, notamment des activités anti-asthmatiques, anti-inflammatoires, antipaludiques, anticancéreuses et antibiotiques.
Synthèse organique
En chimie organique synthétique, This compound est apprécié pour sa haute réactivité et ses propriétés chimiques diverses . Il constitue la base de nombreuses substances naturelles bioactives et médicaments potentiels, ce qui en fait un élément essentiel dans la synthèse de divers composés organiques.
Analyse par spectroscopie RMN
La structure du composé et ses dérivés peuvent être caractérisés à l'aide de la spectroscopie de résonance magnétique nucléaire (RMN) . Cette technique analytique est essentielle pour confirmer la formation des produits désirés dans les réactions chimiques impliquant la this compound.
Recherche sur le développement de maladies
La recherche indique que les dommages causés par certains composés ont été liés au développement de maladies telles que le cancer, les maladies cardiovasculaires, l'athérosclérose et la maladie d'Alzheimer . La this compound peut être utilisée dans des études pour comprendre les mécanismes moléculaires sous-jacents à ces affections.
Synthèse d'hexaboranes peralkylés
Le composé est également impliqué dans la synthèse d'hexaboranes peralkylés. Il réagit avec le tribromure de bore pour donner des dérivés 6-bromo avec un rendement quantitatif . Ces dérivés sont importants dans l'étude de la chimie du bore et le développement de médicaments contenant du bore.
Safety and Hazards
6-Bromo-1,2,3,4-tetrahydroquinoxaline is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling the compound .
Mécanisme D'action
Target of Action
Quinoxaline derivatives, a class to which this compound belongs, have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Quinoxaline derivatives, in general, can affect a wide range of biochemical pathways, depending on their specific targets .
Analyse Biochimique
Biochemical Properties
6-Bromo-1,2,3,4-tetrahydroquinoxaline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of 6-Bromo-1,2,3,4-tetrahydroquinoxaline on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes. Additionally, it affects cellular metabolism by inhibiting key enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, 6-Bromo-1,2,3,4-tetrahydroquinoxaline exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, enzyme activity, and cellular signaling pathways. For instance, it may inhibit the activity of enzymes involved in DNA replication, thereby affecting cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Bromo-1,2,3,4-tetrahydroquinoxaline change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to this compound can result in sustained inhibition of enzyme activity and alterations in cellular processes .
Dosage Effects in Animal Models
The effects of 6-Bromo-1,2,3,4-tetrahydroquinoxaline vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as enzyme inhibition and modulation of cellular processes. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic pathways. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
6-Bromo-1,2,3,4-tetrahydroquinoxaline is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways. For example, it may inhibit enzymes involved in the synthesis of nucleotides, thereby affecting DNA replication and repair. Additionally, it can alter metabolic flux and metabolite levels, leading to changes in cellular energy production and overall metabolism .
Transport and Distribution
Within cells and tissues, 6-Bromo-1,2,3,4-tetrahydroquinoxaline is transported and distributed through specific mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific cellular compartments can influence its activity and function. For instance, it may accumulate in the nucleus, where it can interact with DNA and affect gene expression .
Subcellular Localization
The subcellular localization of 6-Bromo-1,2,3,4-tetrahydroquinoxaline is a critical factor in determining its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can affect cellular respiration and energy production. Additionally, its presence in the nucleus can influence DNA replication and repair processes .
Propriétés
IUPAC Name |
6-bromo-1,2,3,4-tetrahydroquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-2,5,10-11H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWRDQVNEWKPADI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C(N1)C=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10735558 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89980-70-1 | |
| Record name | 6-Bromo-1,2,3,4-tetrahydroquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10735558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)



![tert-butyl N-[3-(hydrazinecarbonyl)propyl]carbamate](/img/structure/B1375004.png)





![2-[2,3-Bis(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1375014.png)

![4-[4-(aminomethyl)phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B1375017.png)
